The Styrylquinazoline CP-31398: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
The Styrylquinazoline CP-31398: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-31398, a styrylquinazoline (B1260680) compound, has been a subject of significant interest in cancer research due to its reported ability to restore the tumor-suppressive functions of mutant p53, the most frequently mutated gene in human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of CP-31398. It details its effects on cell cycle progression and apoptosis, supported by quantitative data and detailed experimental protocols. Furthermore, this document visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its biological activity. While initial studies highlighted its potential as a p53-reactivating drug, subsequent research has revealed a more complex pharmacological profile, including DNA intercalating properties, which are also discussed herein.
Discovery and Background
CP-31398 was first identified through a screening effort to discover small molecules capable of restoring the wild-type, DNA-binding conformation to mutant p53 proteins.[1] The rationale behind this approach was to rescue the tumor suppressor activity of p53, which is lost in a vast number of human cancers, rendering them resistant to conventional therapies. Structurally, CP-31398 is a styrylquinazoline.[1] Its discovery spurred considerable research into its potential as a targeted anticancer agent.
Synthesis of CP-31398
The synthesis of CP-31398 can be achieved through a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of CP-31398
Step 1: Condensation A condensation reaction is performed between a quinazolinone precursor and 4-methoxybenzaldehyde (B44291) in the presence of sodium acetate (B1210297) to yield a styryl quinazoline (B50416) intermediate.
Step 2: Chlorination and Substitution The styryl quinazoline intermediate undergoes a chlorination reaction followed by a substitution reaction to yield the final CP-31398 compound.
Mechanism of Action
The mechanism of action of CP-31398 is complex and has been the subject of some debate. The primary proposed mechanisms are the restoration of mutant p53 function and the stabilization of wild-type p53. However, evidence also suggests a p53-independent mode of action involving DNA intercalation.
Restoration of Mutant p53 Function and Stabilization of Wild-Type p53
CP-31398 has been shown to restore the wild-type conformation of mutant p53, enabling it to bind to its consensus DNA response elements and transactivate downstream target genes.[2][3] This restoration of function is crucial for inducing cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. Furthermore, in cells with wild-type p53, CP-31398 can stabilize the p53 protein, leading to its accumulation and enhanced tumor suppressor activity.[1][4]
Induction of Apoptosis and Cell Cycle Arrest
A primary outcome of CP-31398 treatment in cancer cells is the induction of apoptosis and cell cycle arrest.[1][4] In several cancer cell lines, exposure to CP-31398 leads to apoptosis, while in others, it causes cell cycle arrest, which can be a precursor to apoptosis.[1] This effect is largely dependent on the p53 status of the cells; cells lacking p53 are often resistant to CP-31398-induced growth inhibition.[1]
The apoptotic pathway activated by CP-31398 is the intrinsic, or mitochondrial, pathway. This involves the upregulation of the pro-apoptotic protein Bax, which leads to changes in the mitochondrial membrane potential and the release of cytochrome c.[5] Cytochrome c then activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[5]
Upregulation of p53 Target Genes
Consistent with its role in activating p53, CP-31398 upregulates the expression of several p53 target genes. Notably, the expression of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, is increased.[1][3] Other upregulated genes include those involved in apoptosis, such as KILLER/DR5.[1]
DNA Intercalation
Contrasting evidence suggests that CP-31398 may not directly bind to p53 but instead acts as a DNA intercalator.[6] This interaction with DNA could potentially alter chromatin structure and influence the binding of transcription factors, including p53, to their target sequences. This proposed mechanism could also explain some of the p53-independent effects observed with CP-31398 treatment.
Quantitative Data
The biological activity of CP-31398 has been quantified in various studies. The following tables summarize some of the key findings.
| Cell Line | p53 Status | EC50 (µM) | Reference |
| U-87 MG | Wild-type | 10 | [4] |
| U-251 MG | Mutant | 15 | [4] |
| LN-229 | Mutant | 18 | [4] |
| T98G | Mutant | 22 | [4] |
| A172 | Mutant | 25 | [4] |
| U-373 MG | Mutant | 28 | [4] |
| LN-308 | p53-null | >50 | [4] |
Table 1: EC50 values of CP-31398 in various glioma cell lines after 72 hours of treatment.
| Cell Line | p53 Status | Treatment | Fold Increase in p21 Expression | Reference |
| A431 | Mutant | 10 µM CP-31398 for 6h | ~3 | [1] |
| SW480 | Mutant | 15 µg/ml CP-31398 for 20h | Significant Increase | [7] |
Table 2: Effect of CP-31398 on p21 expression in cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of CP-31398.
Western Blot Analysis for p53 and p21
Objective: To determine the effect of CP-31398 on the protein levels of p53 and its downstream target p21.
Protocol:
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Cell Culture and Treatment: Plate cancer cells (e.g., A431, U2OS) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CP-31398 (e.g., 0, 5, 10, 15 µg/ml) for a specified time (e.g., 20 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1) and p21 (e.g., C-19) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
Objective: To quantify the extent of apoptosis induced by CP-31398.
Protocol:
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Cell Culture and Treatment: Grow cells on coverslips and treat with CP-31398 (e.g., 15 µg/ml) for a specified time (e.g., 16 hours).
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
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TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere.
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Staining and Microscopy: Counterstain the cell nuclei with a DNA-specific stain (e.g., DAPI). Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if CP-31398 treatment enhances the binding of p53 to the promoter of a target gene (e.g., p21).
Protocol:
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Cross-linking: Treat cells with CP-31398. Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
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Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody against p53 or a negative control IgG.
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Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
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Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating at 65°C.
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DNA Purification: Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.
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qPCR Analysis: Perform quantitative PCR using primers specific for the p53 binding site in the p21 promoter to quantify the amount of immunoprecipitated DNA.
Visualizations
Signaling Pathway
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. protocols.io [protocols.io]
- 4. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
